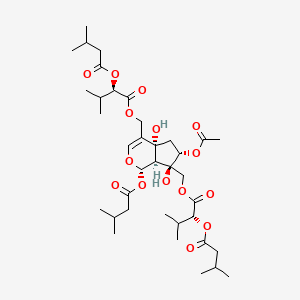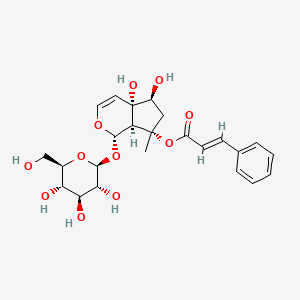
Valeriotetrate C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valeriotetrate C is a natural product found in Valeriana jatamansi with data available.
Wissenschaftliche Forschungsanwendungen
Minor Iridoids from the Roots of Valeriana Wallichii : This study identified Valeriotetrate C as one of the new iridoids isolated from Valeriana wallichii. The structure of this compound was elucidated through 1D and 2D NMR and HRESIMS data, highlighting its unique chemical structure (Wang et al., 2008).
Revision of the Structures of Iridoids from Valeriana jatamansi and V. officinalis : This research revisited the structural composition of several iridoids, including this compound, from Valeriana jatamansi and V. officinalis. The study provided revised structures for these compounds, contributing to a deeper understanding of their chemical properties (Lin et al., 2010).
Iridoids from Valeriana jatamansi with Anti-inflammatory and Antiproliferative Properties : This study reported on several iridoids from the roots and rhizomes of Valeriana jatamansi, including this compound. The research evaluated their potential anti-inflammatory and antiproliferative properties, suggesting a possible role in therapeutic applications (Liu et al., 2021).
Wirkmechanismus
Target of Action
Valeriotetrate C is a natural product isolated from Valeriana jatamansi Jones . It exhibits neuroprotective activity , suggesting that its primary targets are likely to be components of the nervous system.
Mode of Action
Its neuroprotective activity suggests that it may interact with its targets to protect neurons from damage or death
Biochemical Pathways
Given its neuroprotective activity, it is plausible that this compound may influence pathways related to neuronal survival and function
Result of Action
This compound exhibits neuroprotective activity , suggesting that it may protect neurons from damage or death This could potentially result in improved neuronal function and survival.
Biochemische Analyse
Biochemical Properties
Valeriotetrate C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with neuroprotective proteins, enhancing their activity and providing a protective effect against neurodegenerative conditions . The nature of these interactions involves binding to specific sites on the proteins, leading to conformational changes that enhance their stability and activity.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to activate signaling pathways that promote cell survival and inhibit apoptosis in neuronal cells . Additionally, it can alter gene expression patterns, leading to the upregulation of genes involved in neuroprotection and the downregulation of genes associated with cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, modulating their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, this compound has been shown to inhibit enzymes involved in apoptotic pathways, thereby preventing cell death . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration or freezing, for extended periods . Repeated freeze-thaw cycles can lead to degradation and reduced efficacy. Long-term studies have demonstrated that this compound can maintain its neuroprotective effects over several weeks in vitro, with minimal degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to provide neuroprotective benefits without significant adverse effects . At higher doses, toxic effects may be observed, including cellular toxicity and organ damage. Threshold effects have been identified, indicating that there is an optimal dosage range for achieving the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, this compound has been shown to modulate the activity of enzymes involved in energy production, such as those in the glycolytic pathway . This modulation can result in increased energy production and enhanced cellular function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound to target sites within the cell. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production . This localization is essential for its neuroprotective effects, as it allows this compound to interact with key mitochondrial proteins and enzymes.
Eigenschaften
IUPAC Name |
[(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[(2R)-3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl (2R)-3-methyl-2-(3-methylbutanoyloxy)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H58O15/c1-19(2)12-27(39)50-30(22(7)8)33(42)46-16-25-17-47-35(52-29(41)14-21(5)6)32-36(25,44)15-26(49-24(11)38)37(32,45)18-48-34(43)31(23(9)10)51-28(40)13-20(3)4/h17,19-23,26,30-32,35,44-45H,12-16,18H2,1-11H3/t26-,30+,31+,32-,35-,36-,37+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOWJLHAENRYDE-KGISJOMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C2(COC(=O)C(C(C)C)OC(=O)CC(C)C)O)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2[C@](C[C@@H]([C@@]2(COC(=O)[C@@H](C(C)C)OC(=O)CC(C)C)O)OC(=O)C)(C(=CO1)COC(=O)[C@@H](C(C)C)OC(=O)CC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H58O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: The structure of Valeriotetrate C was originally misassigned, as were the structures of 1,5-dihydroxy-3,8-epoxyvalechlorine and Volvaltrate B. X-ray analysis and chemical transformation studies revealed that the original assignments of H-7 and OH-8 in these molecules needed to be inverted. [] As a result, the structure of this compound was revised. The paper provides the corrected structure (7 in the article). []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-2-Hydroxy-3-[[2-(methoxyphenoxy)ethyl]amine Carvedilol-d5](/img/no-structure.png)


